Superior Electrocatalytic Oxygen Reduction Activity vs. Tetraphenylporphyrin Complexes at Neutral pH
In a direct head-to-head comparison under identical neutral pH conditions, iron(III) and cobalt(III) complexes of 5,10,15-triphenylcorrole (TPC) demonstrated superior catalytic activity for the oxygen reduction reaction (ORR) compared to the corresponding metal complexes of tetraphenylporphyrin (TPP). The enhanced performance of corroles is evidenced by more positive oxygen reduction peak potentials (Ep) and half-wave potentials (E1/2). Notably, the iron corrole complex achieved an ORR activity that exceeded that of a platinum reference catalyst under the same conditions [1].
| Evidence Dimension | Electrocatalytic Activity for ORR (Half-Wave Potential, E1/2) |
|---|---|
| Target Compound Data | Fe(TPC)Cl and Co(TPC)(PPh3) complexes: More positive Ep and E1/2 values than porphyrin analogs. Activity of Fe(TPC)Cl > Pt reference. |
| Comparator Or Baseline | Fe(TPP)Cl and Co(TPP) complexes: Lower Ep and E1/2 values. |
| Quantified Difference | Superior catalytic activity demonstrated by more positive ORR peak and half-wave potentials for corrole complexes; Fe(TPC)Cl outperformed Pt. |
| Conditions | Cyclic voltammetry and rotating disk electrode (RDE) experiments in neutral phosphate buffer solution, comparing triphenylcorrole and tetraphenylporphyrin complexes on carbon supports. |
Why This Matters
This direct comparison proves that metal complexes of 5,10,15-triphenylcorrole are not interchangeable with their porphyrin counterparts for ORR catalysis, offering a quantifiable performance advantage that is critical for developing efficient, non-precious metal cathodes in bioelectrochemical systems.
- [1] Alemayehu, A. B., et al. (2019). Metallo‐corroles supported on carbon nanostructures as oxygen reduction electrocatalysts in neutral media. European Journal of Inorganic Chemistry, 2019(15), 2094-2102. View Source
